molecular formula C21H21N5O4 B14977170 N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B14977170
M. Wt: 407.4 g/mol
InChI Key: SICIPLQUAYPEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound that belongs to the class of imidazotriazoles This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups, as well as an imidazotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazotriazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazotriazole ring.

    Introduction of Methoxy and Methylphenyl Groups: The methoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
  • N-(2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is unique due to the presence of both methoxy and methylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C21H21N5O4/c1-12-4-9-17(30-3)15(10-12)22-18(27)11-16-20(28)24-21-23-19(25-26(16)21)13-5-7-14(29-2)8-6-13/h4-10,16H,11H2,1-3H3,(H,22,27)(H,23,24,25,28)

InChI Key

SICIPLQUAYPEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.